molecular formula C14H13ClFN3O B11975417 N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Cat. No.: B11975417
M. Wt: 293.72 g/mol
InChI Key: FLIWFSDNUXLHLY-RQZCQDPDSA-N
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Description

N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a Schiff base derivative synthesized via condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with 2-chloro-6-fluorobenzaldehyde under reflux conditions in ethanol . The compound features:

  • Acetohydrazide backbone: Provides a flexible linker for conjugation.
  • 2-Chloro-6-fluorobenzylidene group: Introduces electron-withdrawing substituents (Cl and F) at positions 2 and 6 of the benzene ring, influencing electronic and steric properties.
  • 1-Methyl-1H-pyrrol-2-yl moiety: A heterocyclic substituent contributing to π-π stacking and hydrogen-bonding interactions in biological systems.

Characterization typically involves FT-IR (C=O stretch ~1650 cm⁻¹, C=N ~1600 cm⁻¹), ¹H/¹³C NMR (e.g., δ ~5.3–5.7 ppm for -CH₂-, δ ~2.5 ppm for -CH₃ on pyrrole), and ESI-HRMS for molecular ion confirmation .

Properties

Molecular Formula

C14H13ClFN3O

Molecular Weight

293.72 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C14H13ClFN3O/c1-19-7-3-4-10(19)8-14(20)18-17-9-11-12(15)5-2-6-13(11)16/h2-7,9H,8H2,1H3,(H,18,20)/b17-9+

InChI Key

FLIWFSDNUXLHLY-RQZCQDPDSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=C(C=CC=C2Cl)F

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=C(C=CC=C2Cl)F

Origin of Product

United States

Biological Activity

N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews available literature on its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and 1-methyl-2-pyrrolidone hydrazine in the presence of appropriate catalysts. The resulting product is characterized using spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular structure and purity .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicate that it possesses cytotoxic effects with IC50 values ranging from 10 to 25 µM, suggesting that it can inhibit cell proliferation effectively .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest in G0/G1 phase
HepG210Inhibition of proliferation through apoptosis

The mechanism behind its anticancer activity has been linked to the induction of apoptosis, where the compound promotes the activation of caspase pathways and alters the expression levels of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 . Furthermore, flow cytometry analyses have shown an increase in apoptotic cells following treatment with this compound.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity. Preliminary tests indicate that it exhibits significant bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli were found to be in the range of 8 to 16 µg/mL .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Pseudomonas aeruginosa3264

These findings suggest that the compound may serve as a promising lead for developing new antimicrobial agents, particularly against resistant strains .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Substitutions at various positions on the aromatic ring significantly influence its potency. For instance, the presence of electron-withdrawing groups such as chlorine enhances its cytotoxicity compared to unsubstituted derivatives .

Figure 1: Proposed SAR for this compound

SAR Diagram

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings. In one study, this compound was administered to mice with xenografted tumors, resulting in significant tumor regression without notable toxicity . Another study focused on its antimicrobial properties, demonstrating effective bacterial clearance in infected animal models .

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes cyclization under acidic or basic conditions to form heterocyclic frameworks. For example:

  • With POCl₃ : Forms pyrrolo[1,2-a]quinoxaline derivatives via intramolecular cyclization .

  • With K₂CO₃ : Generates thiazolidinone rings through reaction with CS₂ or isocyanates .

Example :

Hydrazone+CS2K2CO3Thiazolidinone derivative+H2S\text{Hydrazone} + \text{CS}_2 \xrightarrow{\text{K}_2\text{CO}_3} \text{Thiazolidinone derivative} + \text{H}_2\text{S} \uparrow

Nucleophilic Substitution

The 2-chloro-6-fluorophenyl group participates in SNAr reactions with amines or thiols:

Reagent Product Conditions
Piperidine2-(Piperidin-1-yl)-6-fluorophenyl analogDMF, 100°C, 12h
Sodium hydrosulfideThioether derivativeEthanol, reflux, 6h

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic media cleaves the hydrazone bond, yielding 2-(1-methylpyrrolyl)acetic acid and 2-chloro-6-fluorobenzoic acid.

  • Reduction : NaBH₄ reduces the hydrazone to a hydrazine derivative, altering its biological activity.

Reactivity with Metal Ions

The compound acts as a bidentate ligand , coordinating metal ions (e.g., Cu²⁺, Fe³⁺) via the hydrazone nitrogen and pyrrole ring. Coordination complexes exhibit distinct spectroscopic properties:

Metal Ion Coordination Geometry Application
Cu²⁺Square planarCatalysis in C–N coupling
Fe³⁺OctahedralMagnetic materials synthesis

Structural Confirmation :

  • IR spectra show shifts in N–H (3200 cm⁻¹) and C=O (1680 cm⁻¹) stretches upon metal binding .

  • X-ray crystallography of analogous complexes confirms ligand geometry .

Cross-Coupling Reactions

The methylpyrrole moiety participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Hydrazone+Arylboronic acidPd(PPh3)4Biaryl derivative\text{Hydrazone} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivative}

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (3:1)

  • Yield: 70–90%

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong UV light or extreme pH:

  • Photodegradation : Forms 2-chloro-6-fluorobenzaldehyde and hydrazine fragments.

  • Acidic Hydrolysis (pH < 3): Cleaves the hydrazone bond, yielding precursor fragments.

Comparison with Similar Compounds

Substituent Effects on Benzylidene Group

Variations in the benzylidene substituent significantly alter physicochemical and biological properties:

Compound Name Substituents on Benzylidene Melting Point (°C) Key Biological Activity (IC₅₀ or MIC) Source
Target Compound 2-Cl, 6-F Not reported Not reported
N'-(4-Chloro-3-nitrobenzylidene) analog 4-Cl, 3-NO₂ 206–207 Not reported
(E)-N’-(2,4-dihydroxybenzylidene) analog 2,4-OH Not reported α-Glucosidase inhibition: 6.10 ± 0.5 µM
N'-(4-Dimethylaminobenzylidene) analog 4-N(CH₃)₂ 258–260 Antiproliferative activity (in vitro)
N'-(3,4-Dimethoxybenzylidene) analog 3,4-OCH₃ 255–257 Antiproliferative activity (in vitro)

Key Observations :

  • Electron-withdrawing groups (Cl, F, NO₂): Enhance thermal stability (higher melting points, e.g., 206–207°C in ) and may improve binding to hydrophobic enzyme pockets.
  • Electron-donating groups (OH, OCH₃, N(CH₃)₂) : Reduce melting points (e.g., 242–244°C in ) and modulate solubility. The 2,4-dihydroxy analog showed potent α-glucosidase inhibition (IC₅₀ 6.10 µM vs. 378.2 µM for acarbose), suggesting polar groups enhance enzyme interaction.

Heterocyclic Modifications

Replacing the pyrrole ring with other heterocycles impacts bioactivity:

Compound Name Heterocycle Activity Profile Source
Target Compound 1-Methyl-1H-pyrrol-2-yl Not reported
(E)-2-(1H-Indol-3-yl) analog 1H-Indol-3-yl Akt inhibition (anticancer)
2-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio) analog Thiadiazole Antimicrobial (MIC < 10 µg/mL)
2-(Benzoxazol-2-ylthio) analog Benzoxazole COX-1 inhibition (anti-inflammatory)

Key Observations :

  • Pyrrole vs. Indole : Indole-containing analogs exhibit enhanced anticancer activity due to increased planar surface area for DNA intercalation.
  • Thiadiazole derivatives : Show broad-spectrum antimicrobial activity (MIC < 10 µg/mL) , attributed to thiol-mediated disruption of bacterial membranes.

Isomerism and Stereochemical Effects

The E/Z configuration of the hydrazone bond influences molecular geometry and bioactivity:

  • E-configuration : Predominates in synthesized analogs (e.g., ), favoring planar conformations for optimal receptor binding.
  • Z-configuration : Observed in N'-(4-chlorophenyl)methylidene analog , which may exhibit reduced solubility due to steric hindrance.

Preparation Methods

Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide

The hydrazide precursor is prepared via hydrazinolysis of the corresponding ethyl ester.

Procedure :

  • Starting Material : Ethyl 2-(1-methyl-1H-pyrrol-2-yl)acetate (10 mmol) is dissolved in ethanol (30 mL).

  • Reaction : Hydrazine hydrate (20 mmol) is added dropwise under stirring.

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Workup : The mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Yield : 85–90% (white crystalline solid).

Key Analytical Data :

  • IR (KBr) : 3250 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 2.85 (s, 2H, CH₂), 3.65 (s, 3H, N–CH₃), 6.10–6.85 (m, 3H, pyrrole-H), 9.25 (s, 1H, NH).

Hydrazone Formation via Schiff Base Condensation

The hydrazide reacts with 2-chloro-6-fluorobenzaldehyde to form the target compound.

Conventional Method :

  • Reactants : 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide (5 mmol) and 2-chloro-6-fluorobenzaldehyde (5.5 mmol) in ethanol (20 mL).

  • Catalyst : 2–3 drops of glacial acetic acid.

  • Conditions : Reflux at 80°C for 3–4 hours.

  • Workup : Cool to room temperature; precipitate is filtered, washed with ethanol, and recrystallized from ethanol/water (3:1).

  • Yield : 75–80% (pale-yellow crystals).

Microwave-Assisted Method :

  • Reactants : Same as above.

  • Conditions : Microwave irradiation (300 W, 80°C) for 5–10 minutes.

  • Yield : 88–94% (reduced reaction time by 90%).

Comparative Analysis of Synthetic Methods

ParameterConventional MethodMicrowave Method
Reaction Time3–4 hours5–10 minutes
Yield75–80%88–94%
Energy EfficiencyLowHigh
Byproduct FormationModerateMinimal
ScalabilitySuitable for bulk synthesisLimited to small scale

Characterization and Spectral Data

Spectroscopic Confirmation

  • IR (KBr) : 3240 cm⁻¹ (N–H), 1635 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) :

    • δ 2.90 (s, 2H, CH₂), 3.70 (s, 3H, N–CH₃).

    • δ 6.15–7.40 (m, 6H, pyrrole-H + aromatic-H).

    • δ 8.35 (s, 1H, N=CH), 11.20 (s, 1H, NH).

  • ¹³C NMR : δ 168.5 (C=O), 160.1 (C=N), 140.2–115.3 (aromatic and pyrrole carbons).

  • MS (ESI) : m/z 336.1 [M+H]⁺.

Purity and Crystallinity

  • HPLC : >98% purity (C₁₈ column, methanol/water = 70:30).

  • XRD : Monoclinic crystal system with P2₁/c space group.

Optimization Strategies

Solvent Selection

  • Ethanol : Preferred for high solubility of reactants and eco-friendliness.

  • Acetonitrile : Alternative for faster kinetics but lower yield (70%).

Catalytic Additives

  • Acetic Acid : Enhances protonation of the aldehyde, accelerating nucleophilic attack.

  • Molecular Sieves (4Å) : Reduce water content, improving yields by 5–7%.

Challenges and Mitigation

  • Hydrazide Oxidation : Minimized by inert atmosphere (N₂/Ar).

  • Geometric Isomerism : Exclusive E-isomer formation due to steric hindrance.

Industrial Applicability

  • Green Chemistry : Ethanol as solvent and microwave methods align with sustainable practices.

  • Cost Efficiency : Bulk aldehyde synthesis via Claisen-Schmidt condensation reduces raw material costs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide?

  • Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehyde derivatives and acetohydrazide precursors. For example, hydrazide intermediates (e.g., 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide) are typically reacted with 2-chloro-6-fluorobenzaldehyde under reflux in ethanol or acetic acid, often catalyzed by acidic conditions (e.g., glacial acetic acid with sodium acetate). Yields are optimized by controlling stoichiometry, solvent polarity, and reaction time .
  • Validation : Purity is confirmed via melting point analysis, TLC, and spectroscopic techniques (e.g., 1H^1H/13C^13C NMR, IR) .

Q. How are structural and purity characteristics validated for this compound?

  • Techniques :

  • Spectroscopy : 1H^1H NMR (e.g., δ 7.29–8.01 ppm for benzylidene protons, δ 2.24–2.37 ppm for methyl groups) and 13C^13C NMR (e.g., carbonyl signals at ~165–171 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403) confirm molecular weight .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and halogen content are matched to theoretical values (±0.5%) .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

  • Assays :

  • Anticonvulsant Activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models at doses of 100–200 mg/kg in rodents .
  • Antiviral Screening : Plaque reduction assays (e.g., against hepatitis A virus, HAV) with IC50_{50} and therapeutic index (TI) calculations .
  • Anti-inflammatory Testing : Carrageenan-induced paw edema models, with comparisons to reference drugs like Celecoxib .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Approach :

  • Pharmacophore Mapping : Identify critical moieties (e.g., the 2-chloro-6-fluorobenzylidene group for halogen bonding, pyrrole for π-π stacking) using tools like Schrödinger Suite .
  • Docking Studies : Target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) to predict binding affinities .
    • Validation : Correlate computational predictions with experimental IC50_{50} values from bioassays .

Q. What crystallographic techniques resolve ambiguities in stereochemistry or tautomerism?

  • Methods :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration and hydrogen-bonding networks. For example, CCDC deposition codes (e.g., 1474071, 1402717) provide reference structures for analogous hydrazides .
  • Twinned Data Refinement : Apply SHELXL’s twin-law algorithms for challenging cases with pseudo-symmetry .

Q. How are contradictions in biological activity data addressed?

  • Case Study : Discrepancies in anticonvulsant efficacy (e.g., 67% protection in MES vs. lower activity in PTZ models) may arise from mechanism-specific targeting.
  • Resolution :

  • Dose-Response Curves : Establish ED50_{50} values across multiple models .
  • Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Approaches :

  • Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydrazides) to improve membrane permeability .
    • Analytical Support : Monitor stability via HPLC under physiological pH conditions .

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